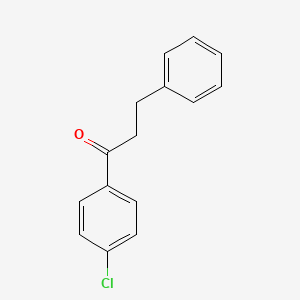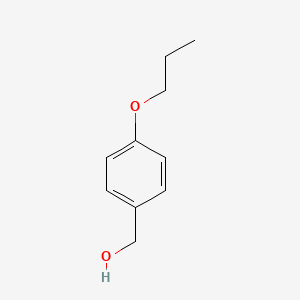
4'-Chloro-3-phenylpropiophenone
Overview
Description
4-Chloro-3-phenylpropiophenone, also known as 4-CPP, is an organic compound belonging to the class of phenylpropiophenones and is a key compound used in the synthesis of various pharmaceuticals. It is a colorless solid with a melting point of approximately 150 °C and is soluble in organic solvents. 4-CPP has a variety of applications, ranging from its use in the synthesis of drugs to its use as a reagent in analytical chemistry. In
Scientific Research Applications
1. Interaction with Phospholipid Head Groups
4'-Chloro-3-phenylpropiophenone, among other lipophilic dipolar substances, has been studied for its interaction with phospholipid membranes. Research has shown that it can induce structural changes at the level of head groups and hydrocarbon chains in bilayer membranes. This can have implications in understanding membrane dynamics and drug interactions (Bechinger & Seelig, 1991).
2. Antiarrhythmic Activity
In the context of cardiac health, derivatives of this compound have been studied for their antiarrhythmic properties. This research is significant for developing new cardiac drugs and understanding the molecular mechanisms underlying cardiac arrhythmias (Nikolaevskii et al., 1989).
3. Electrochemical Behavior
The electrochemical behavior of compounds related to this compound has been explored, particularly in the context of environmental pollution control. Studies have investigated the role of such compounds in electrode fouling and their potential applications in pollution remediation (Pigani et al., 2007).
4. Pharmacological Properties
Chlorogenic acid, a derivative of this compound, has been extensively studied for its wide range of biological and pharmacological effects. Its potential applications in treating various diseases, including cardiovascular and metabolic disorders, highlight the importance of this compound in medical research (Naveed et al., 2018).
5. Photolytic Behavior
Research on this compound has also extended to its photolytic behavior in aqueous solutions. This is crucial for understanding its environmental impact and degradation pathways, which are important in assessing environmental pollution and designing eco-friendly chemicals (Zhang et al., 2020).
6. Colonic Metabolism of Polyphenols
Studies have investigated the colonic metabolism of compounds like chlorogenic acid, a derivative of this compound. Understanding how these compounds are metabolized in the human gut can provide insights into their health benefits and the role of diet in disease prevention (Rechner et al., 2004).
7. Biological Evaluation and DNA Interaction
Derivatives of this compound have been synthesized and evaluated for their biological activities, including antimicrobial and antidiabetic properties. Additionally, their interaction with DNA has been explored, providing valuable insights for drug development and understanding molecular interactions (Rafique et al., 2022).
properties
IUPAC Name |
1-(4-chlorophenyl)-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNOPFDKLUGQEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50289525 | |
| Record name | 4'-CHLORO-3-PHENYLPROPIOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5739-37-7 | |
| Record name | 5739-37-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61775 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4'-CHLORO-3-PHENYLPROPIOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1347226.png)



![3-[(4-Acetamidophenyl)sulfonylamino]propanoic acid](/img/structure/B1347232.png)








